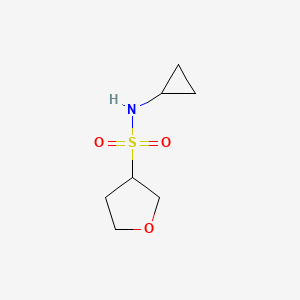
2-Methoxy-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-pentene is an organic compound with the molecular formula C6H12O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is also known as 1-Pentene, 2-methoxy- and has a molecular weight of 100.1589 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-pentene can be synthesized through various methods. One common approach involves the reaction of 1,3-pentadiene isomers with methanol in the presence of a catalyst. This reaction typically occurs in a liquid phase and requires specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high efficiency and purity. The choice of catalyst and reaction conditions can significantly impact the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-1-pentene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Methoxy-substituted alcohols, aldehydes, or acids.
Reduction: Saturated hydrocarbons like 2-methoxypentane.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Methoxy-1-pentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-pentene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The presence of the methoxy group influences its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
1-Pentene: A simple alkene with a similar carbon chain but without the methoxy group.
2-Methoxy-2-pentene: Another methoxy-substituted pentene with the methoxy group at a different position.
2-Methyl-1-pentene: A structurally similar compound with a methyl group instead of a methoxy group.
Uniqueness: 2-Methoxy-1-pentene is unique due to the presence of the methoxy group at the second carbon position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
53119-70-3 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
2-methoxypent-1-ene |
InChI |
InChI=1S/C6H12O/c1-4-5-6(2)7-3/h2,4-5H2,1,3H3 |
Clé InChI |
HOBMRFOADKWGMD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


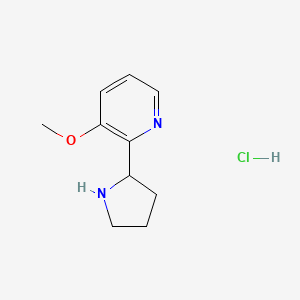
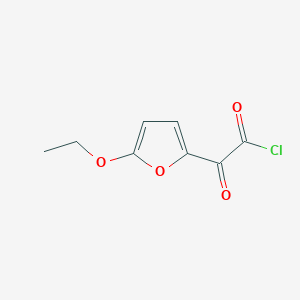
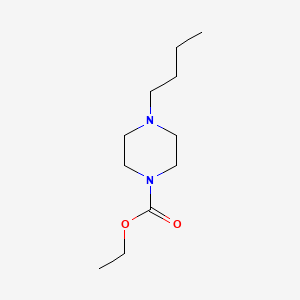
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
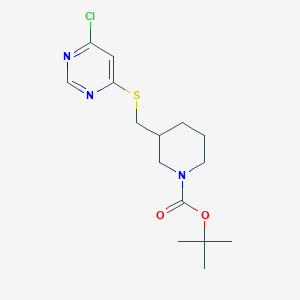
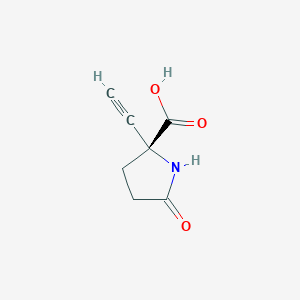


![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

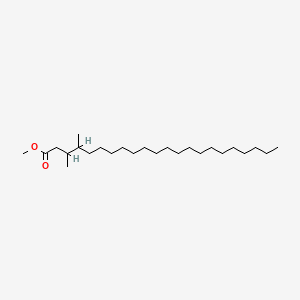
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
